![molecular formula C17H17NO3 B2675751 4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 866157-85-9](/img/structure/B2675751.png)
4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one
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Description
The compound “4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one” is a benzoxazinone derivative. Benzoxazinones are a type of heterocyclic compound that contain a benzene ring fused to an oxazine ring. They are found in various natural products and have been studied for their biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzene ring fused to an oxazine ring, with a methoxybenzyl group at the 4-position and a methyl group at the 2-position .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzoxazinones are known to undergo various chemical reactions. For example, they can react with nucleophiles at the carbonyl group, or undergo ring-opening reactions under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxybenzyl and methyl groups could affect its polarity, solubility, and reactivity .Scientific Research Applications
Phytochemistry and Ecological Role
Compounds from the 1,4-benzoxazin-3(4H)-one class, including 4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one, have been extensively researched for their bioactivity in phytochemistry. These compounds exhibit diverse biological activities, such as antifungal, antimicrobial, and antifeedant effects. They are of interest due to their potential application in natural herbicide models and their role in the chemical defense mechanisms of plants. The ecological behavior of benzoxazinone-producing plants and the role of degradation products in these defense mechanisms are notable areas of interest (Macias et al., 2009).
Nano-Structured Ceria Recovery
In the field of material science, 4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one related compounds, specifically benzoxazine dimers, have been used as ligands for rare earth metal ions like cerium(III) ion. This application is important for the recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes, highlighting its relevance in nanotechnology and materials engineering (Veranitisagul et al., 2011).
Synthesis and Antimicrobial Activities
Research has also been conducted on the synthesis of new compounds from the 1,4-benzoxazin-3(4H)-one class and their antimicrobial activities. Novel compounds synthesized from this class have shown significant antimicrobial properties, indicating potential applications in pharmaceuticals and biotechnology (Bektaş et al., 2007).
Soil Degradation Dynamics
In environmental science, studies have focused on the soil degradation dynamics of benzoxazinoids like 4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one. Understanding the degradation process and biotransformation dynamics in soil is crucial for assessing the environmental impact and stability of these compounds, particularly in relation to their allelopathic capabilities and ecological interactions (Macias et al., 2004).
properties
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-2-methyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-17(19)18(15-8-3-4-9-16(15)21-12)11-13-6-5-7-14(10-13)20-2/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJAFFLXRYUBHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2O1)CC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326108 |
Source
|
Record name | 4-[(3-methoxyphenyl)methyl]-2-methyl-1,4-benzoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666204 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one | |
CAS RN |
866157-85-9 |
Source
|
Record name | 4-[(3-methoxyphenyl)methyl]-2-methyl-1,4-benzoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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